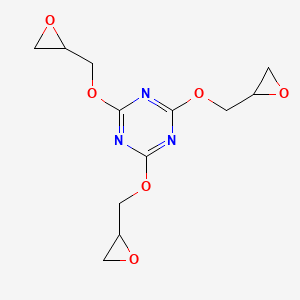
1-Morfolino-2-metilprop-2-en-1-ona
Descripción general
Descripción
4-(2-Methyl-1-oxoallyl)morpholine is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methyl-1-oxoallyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1-oxoallyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y Modificación de Polímeros
La 1-Morfolino-2-metilprop-2-en-1-ona se utiliza en la síntesis de polímeros debido a su grupo vinílico que puede someterse a polimerización por radicales libres . Este compuesto es particularmente valioso en la creación de polímeros hidrófilos, que se utilizan en dispositivos médicos, lentes de contacto y como sistemas de administración de fármacos. La parte morfolina en la estructura confiere propiedades únicas a los polímeros, como mayor flexibilidad y mayor biocompatibilidad.
Materiales de Fotoresistencia en Microelectrónica
En el campo de la microelectrónica, este compuesto sirve como precursor de los materiales de fotoresistencia . Los fotoresistentes son materiales sensibles a la luz que se utilizan en procesos como la fotolitografía para formar patrones en sustratos de semiconductores. El grupo morfolina en la this compound puede mejorar la solubilidad del fotoresistente, lo cual es crucial para crear circuitos electrónicos precisos e intrincados.
Inhibidores de la Corrosión
La investigación ha explorado el uso de la this compound como inhibidor de la corrosión, especialmente en fluidos de mecanizado de metales . Su estructura molecular le permite unirse a las superficies metálicas y formar una capa protectora, reduciendo la tasa de corrosión causada por factores ambientales.
Química Analítica
En química analítica, este compuesto se utiliza como reactivo para la síntesis de varios estándares analíticos y derivados . Estos derivados se emplean luego en cromatografía y espectrometría para la detección y cuantificación de moléculas complejas, mejorando la precisión de los resultados analíticos.
Química Medicinal
La this compound es un bloque de construcción en química medicinal para la síntesis de moléculas farmacológicamente activas . Su anillo morfolina es una característica común en muchas moléculas de fármacos, y el grupo vinílico permite una mayor funcionalización para crear compuestos con potenciales efectos terapéuticos.
Química Agrícola
En agricultura, se investigan los derivados de la this compound por su posible uso como herbicidas o fungicidas . El anillo morfolina puede interrumpir las vías biológicas de las malezas y los hongos, proporcionando una base para el desarrollo de nuevos productos químicos agrícolas.
Ciencia de los Materiales
Este compuesto es significativo en la ciencia de los materiales para el desarrollo de materiales avanzados con propiedades mecánicas específicas . Su incorporación a los materiales puede modificar propiedades como la resistencia a la tracción, la elasticidad y la estabilidad térmica, lo que lo hace valioso para aplicaciones de ingeniería.
Ciencia Ambiental
Por último, en la ciencia ambiental, se estudia la this compound por su papel en la degradación de contaminantes . Su reactividad se puede aprovechar para descomponer productos químicos nocivos en el medio ambiente, contribuyendo a un aire y agua más limpios.
Propiedades
IUPAC Name |
2-methyl-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUWTYSNLGBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199193 | |
| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-13-5 | |
| Record name | Methacryloylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methacryloylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1-oxoallyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHACRYLOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HZ3Z6WB74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide]](/img/structure/B1605021.png)





![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)


![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

